molecular formula C11H13ClFN B15311513 2-(2-Chloro-4-fluorobenzyl)pyrrolidine

2-(2-Chloro-4-fluorobenzyl)pyrrolidine

Cat. No.: B15311513
M. Wt: 213.68 g/mol
InChI Key: YHNZJUNNPCAZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13ClFN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Various substituted pyrrolidines.

    Oxidation: Pyrrolidin-2-one derivatives.

    Reduction: 2-(2-Fluorobenzyl)pyrrolidine.

Scientific Research Applications

2-(2-Chloro-4-fluorobenzyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-fluorobenzyl)pyrrolidine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13ClFN/c12-11-7-9(13)4-3-8(11)6-10-2-1-5-14-10/h3-4,7,10,14H,1-2,5-6H2

InChI Key

YHNZJUNNPCAZGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.